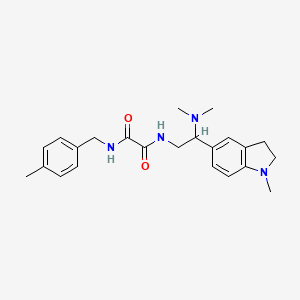

MHPG Sulfate D3 potassium salt

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

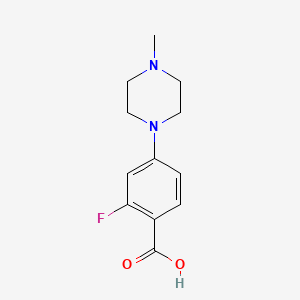

“MHPG Sulfate D3 potassium salt” is a stable isotope . Its molecular formula is C9H8D3KO7S . It is often used in scientific research .

Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not provided in the available resources, it is known that catecholamine metabolites including 4-hydroxy-3-methoxyphenylglycol sulfate (HMPG sulfate) can be determined based on liquid chromatography–tandem mass spectrometry in a negative multiple reaction monitoring mode .

Scientific Research Applications

Optoelectronic Properties and Applications

Metal Halide Perovskites (MHPs) have garnered significant attention in the realm of optoelectronics due to their remarkable optoelectronic properties. Research has expanded beyond their initial application in photovoltaic devices to explore their potential in a variety of optoelectronic technologies. MHPs are characterized by their ABX3 stoichiometry, where A and B are cations, and X is a halide anion. Their intriguing electronic structure, coupled with efficient absorption, emission, and carrier dynamics, positions them as promising materials for future optoelectronic devices. This interest is not only limited to the prototypical methylammonium lead iodide but extends to other MHP systems, including 2-dimensional compounds, showcasing the broad applicability of MHPs in modern optoelectronics (Manser, Christians, & Kamat, 2016).

Environmental and Chemical Stability

The chemical stability of MHPs, particularly in precursor inks used for photovoltaic applications, is a critical area of research. Studies have delved into the degradation mechanisms of MHP precursor inks, revealing insights into how components like dimethylformamide and dimethyl sulfoxide undergo changes upon storage. These findings are essential for improving the stability and performance of MHP-based devices, indicating the depth of scientific inquiry into the chemical aspects of MHPs and their applications in sustainable energy solutions (Dou et al., 2018).

Neurological Research Applications

MHPG Sulfate, specifically, has been identified as a significant metabolite in neuroscientific research. Studies have demonstrated that stress can lead to immediate increases in brain concentrations of MHPG Sulfate, highlighting its role as a biomarker in understanding stress responses and neurochemical pathways. This research offers valuable insights into the neurological effects of environmental stimuli and the potential therapeutic targets for stress-related disorders (Cassens et al., 1980).

Material Science and Engineering

In material science, the focus on MHPs extends to their incorporation in advanced materials for energy storage and conversion. The synthesis and characterization of materials like potassium copper hexacyanoferrate-immobilized magnetic hydrogel demonstrate the innovative use of MHPs in addressing challenges like efficient Cs+ removal. Such applications are pivotal in environmental remediation and the development of sustainable material technologies (Y. Kim et al., 2017).

properties

IUPAC Name |

potassium;[4-(1,2-dihydroxyethyl)-2-(trideuteriomethoxy)phenyl] sulfate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O7S.K/c1-15-9-4-6(7(11)5-10)2-3-8(9)16-17(12,13)14;/h2-4,7,10-11H,5H2,1H3,(H,12,13,14);/q;+1/p-1/i1D3; |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFZJWBFZLNLKNR-NIIDSAIPSA-M |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C(CO)O)OS(=O)(=O)[O-].[K+] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])OC1=C(C=CC(=C1)C(CO)O)OS(=O)(=O)[O-].[K+] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11KO7S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(4,6-Dimethyl-pyrimidin-2-ylsulfanyl)-cyclohexyl]-benzenesulfonamide](/img/structure/B2694324.png)

![1-(3,5-Dichloro-4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)-3-[(pyridin-2-yl)methyl]imidazolidin-2-one](/img/structure/B2694329.png)

![2-[5-(Difluoromethyl)thiophen-2-YL]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B2694333.png)

![4-(4-(Benzo[d]oxazol-2-yloxy)piperidine-1-carbonyl)-1-(3,4-dimethylphenyl)pyrrolidin-2-one](/img/structure/B2694338.png)

![1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-((4-methoxyphenyl)sulfonyl)-1H-1,2,3-triazol-5-amine](/img/structure/B2694346.png)